Cas no 6130-98-9 (3,5-Octadiyne,2,2,7,7-tetramethyl-)

3,5-Octadiyne,2,2,7,7-tetramethyl- is a symmetrically substituted diyne compound characterized by its rigid linear structure and terminal tetramethyl groups. The presence of conjugated triple bonds imparts unique electronic properties, making it valuable in materials science and organic synthesis. Its sterically hindered structure enhances stability, reducing unwanted side reactions during polymerization or cross-coupling processes. The compound is particularly useful in the development of advanced polymers, molecular wires, and optoelectronic materials due to its ability to facilitate extended π-conjugation. High purity grades ensure consistent performance in research and industrial applications, while its defined molecular architecture allows for precise control in modular synthetic pathways.
3,5-Octadiyne,2,2,7,7-tetramethyl- structure
6130-98-9 structure
Product Name:3,5-Octadiyne,2,2,7,7-tetramethyl-
CAS No:6130-98-9
MF:C12H18
MW:162.271323680878
CID:511619
Update Time:2025-08-04

3,5-Octadiyne,2,2,7,7-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • 3,5-Octadiyne,2,2,7,7-tetramethyl-
    • 2,2,7,7-tetramethylocta-3,5-diyne
    • 2,2,6,6-TETRAMETHYL-4-PIPERIDONE MONOHYDRATE
    • 2,2,7,7-Tetramethyl-3,5-octadiyne
    • 2,2',7,7'-tetramethyl-octa-3,5-diyne
    • 2,2,7,7-tetramethyl-octadiyne
    • 3,2,2,7,7-tetramethyl
    • Inchi: 1S/C12H18/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3
    • InChI Key: VCVMWFDNPLLHKP-UHFFFAOYSA-N
    • SMILES: C(C#CC#CC(C)(C)C)(C)(C)C

Computed Properties

  • Exact Mass: 162.14100
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.4

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 130-132 °C(lit.)
  • PSA: 0.00000
  • LogP: 3.08540
  • Solubility: Not determined

3,5-Octadiyne,2,2,7,7-tetramethyl- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

3,5-Octadiyne,2,2,7,7-tetramethyl- Customs Data

  • HS CODE:2901299090
  • Customs Data:

    China Customs Code:

    2901299090

    Overview:

    2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported

    Summary:

    2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

3,5-Octadiyne,2,2,7,7-tetramethyl- Pricemore >>

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Additional information on 3,5-Octadiyne,2,2,7,7-tetramethyl-

3,5-Octadiyne,2,2,7,7-tetramethyl- (CAS No: 6130-98-9)

3,5-Octadiyne,2,2,7,7-tetramethyl- is a highly specialized organic compound with the CAS registry number 6130-98-9. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of chemical research and industrial applications. The molecule consists of an octadiyne backbone with tetramethyl substituents at specific positions, which significantly influence its chemical behavior and reactivity.

The octadiyne structure of this compound refers to the presence of two triple bonds within the eight-carbon chain. These triple bonds are key to its electronic properties and reactivity. The tetramethyl substituents at positions 2 and 7 provide steric bulk to the molecule, which can influence its stability and interaction with other molecules. This combination of structural features makes 3,5-octadiyne,2,2,7,7-tetramethyl- a valuable compound in the synthesis of advanced materials and pharmaceuticals.

Recent studies have highlighted the potential of 3,5-octadiyne,2,2,7,7-tetramethyl- in the development of novel carbon-based materials. Researchers have explored its use as a precursor for synthesizing carbon nanomaterials due to its ability to undergo controlled polymerization under specific conditions. This has opened new avenues for creating materials with tailored electronic and mechanical properties.

In the field of organic synthesis, 3,5-octadiyne,2,2,7,tetramethyl- has been employed as a versatile building block for constructing complex organic molecules. Its reactivity towards various nucleophiles and electrophiles makes it a valuable intermediate in multi-step synthesis pathways. Recent advancements in catalytic methods have further enhanced its utility by enabling more efficient transformations.

The compound's stability under thermal and oxidative conditions has also been a focus of recent investigations. Studies have shown that the steric hindrance provided by the tetramethyl groups enhances its resistance to decomposition under harsh conditions. This property is particularly advantageous in industrial processes where thermal stability is critical.

Moreover, 3,5-octadiyne,tetramethyl- has found applications in drug discovery efforts. Its unique structure allows for the creation of bioactive compounds with potential therapeutic effects. Researchers are actively exploring its role as a scaffold for designing new drug candidates targeting various disease states.

In conclusion,3,,5-octadiyne,tetramethyl- (CAS No: 6130-98-9) stands out as a significant compound in modern chemistry due to its versatile structure and wide-ranging applications. Ongoing research continues to uncover new potentials for this compound across diverse scientific disciplines.

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